molecular formula C40H78O4 B089231 1,3-Butylene glycol distearate CAS No. 14251-40-2

1,3-Butylene glycol distearate

Cat. No.: B089231
CAS No.: 14251-40-2
M. Wt: 623 g/mol
InChI Key: XTQUSEDRZLDHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Butylene glycol distearate (CAS 14251-40-2) is an organic ester compound with the molecular formula C40H78O4 . It is synthesized from 1,3-butylene glycol and stearic acid, forming a diester. In research and development, particularly for cosmetics and personal care, it is investigated for its properties as an emollient and viscosity modifier. Its mechanism of action is based on its molecular structure, which allows it to influence the texture and sensory properties of formulations. Researchers value this compound for its potential to create non-greasy, smooth textures and to help stabilize formulations by preventing the crystallization of insoluble components . It may also be studied for its role in creating pearlescent effects in surfactant-based systems, similar to the related compound ethylene glycol distearate . Furthermore, as a derivative of 1,3-butylene glycol, it may contribute to the antimicrobial efficacy of a formulation, helping to inhibit microbial growth and potentially reducing the required dosage of other preservatives . This chemical is supplied For Research Use Only and is intended for controlled laboratory research and industrial development, such as in the synthesis of specialty polymers or surfactants.

Properties

CAS No.

14251-40-2

Molecular Formula

C40H78O4

Molecular Weight

623 g/mol

IUPAC Name

3-octadecanoyloxybutyl octadecanoate

InChI

InChI=1S/C40H78O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)43-37-36-38(3)44-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3

InChI Key

XTQUSEDRZLDHRC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for 1,3-Butylene Glycol Distearate Synthesis

Esterification is the primary method for synthesizing this compound, involving the reaction of 1,3-butylene glycol with stearic acid. This process is governed by principles of chemical equilibrium and kinetics, where factors such as precursor reactivity, catalyst selection, and process conditions are critical in achieving high yields of the desired diester.

The synthesis of this compound involves the reaction between 1,3-butylene glycol, a polyol with both a primary and a secondary hydroxyl group, and stearic acid, a long-chain fatty acid. The differing reactivity of the primary and secondary hydroxyl groups on the 1,3-butylene glycol molecule introduces selectivity considerations into the esterification process. Generally, primary alcohols are more reactive than secondary alcohols, which can influence the distribution of monoester and diester products.

The reaction proceeds in a stepwise manner, with the initial formation of 1-stearoyl-1,3-butanediol or 3-stearoyl-1,3-butanediol (monoesters), followed by a second esterification to yield the desired this compound. Controlling the reaction conditions is crucial to favor the formation of the diester over the monoester. The synthesis of polyol-fatty acid esters has significant applications in various industries, including cosmetics. nih.gov

Catalysts are essential for achieving practical reaction rates in the esterification of polyols with fatty acids. Both homogeneous and heterogeneous catalysts are employed in industrial settings.

Homogeneous Catalysts: These include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. While effective, they can be corrosive and require neutralization and removal from the final product, which can lead to purification challenges. nih.gov Organometallic compounds, such as organotin catalysts, have also been shown to be effective. nih.gov

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of separation and reusability. researchgate.net Materials such as acidic montmorillonite (B579905) clays (B1170129) and zeolites have been investigated for fatty acid esterification. jst.go.jp These catalysts provide active sites for the reaction to occur and can be easily filtered out of the reaction mixture. The catalytic activity is influenced by factors such as specific surface area and the acidity of the catalyst. jst.go.jp For instance, studies on the esterification of fatty acids with polyols have shown that montmorillonite-based clays can yield high conversion rates. jst.go.jp

The choice of catalyst influences not only the reaction rate but also the selectivity towards the desired diester product.

Achieving a high yield of pure this compound requires careful optimization of several process parameters. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product side by removing the water formed during the reaction.

Key parameters that are optimized include:

Molar Ratio of Reactants: An excess of the fatty acid can be used to shift the equilibrium towards the formation of the diester.

Temperature: Higher temperatures increase the reaction rate but must be controlled to prevent side reactions or degradation of the product.

Pressure: The reaction is often conducted under reduced pressure to facilitate the removal of water, thereby driving the reaction to completion.

Catalyst Concentration: The amount of catalyst affects the reaction rate, and an optimal concentration must be determined to balance activity and cost.

The following table summarizes typical conditions for the synthesis of fatty acid esters of polyols.

Interactive Data Table: Typical Esterification Process Parameters

Parameter Range Purpose
Temperature 160-220°C To increase reaction rate and facilitate water removal. nih.gov
Molar Ratio (Fatty Acid:Polyol) 2:1 to 5.6:1 To drive the equilibrium towards diester formation. nih.gov
Catalyst Concentration 0.1 - 5% by weight To achieve a desirable reaction rate. researchgate.net
Pressure Reduced Pressure (Vacuum) To continuously remove water and shift the equilibrium.

By carefully controlling these parameters, it is possible to achieve high conversion of the reactants and a high yield of the desired this compound.

Advanced Purification and Isolation Techniques for 1,3-Butylene Glycol and its Esters

The purity of both the raw materials and the final product is critical. Advanced purification and isolation techniques are employed to ensure the quality of 1,3-butylene glycol and its esters.

The 1,3-butylene glycol used in the synthesis of the distearate must be of high purity. Crude 1,3-butylene glycol, often produced by the hydrogenation of acetaldol, contains various impurities such as water, alcohols (ethanol, butanol), acetaldehyde (B116499), and crotonaldehyde. google.comgoogleapis.comepo.org Distillation is the primary method for purifying the glycol feedstock. atamankimya.comatamanchemicals.com

A multi-step distillation process is typically employed:

Dehydration: The first step involves the removal of water by distillation. googleapis.comgoogle.com This is crucial as water can interfere with the subsequent esterification reaction.

Removal of Low-Boiling Components: Impurities with lower boiling points than 1,3-butylene glycol, such as ethanol (B145695) and butanol, are removed in a subsequent distillation column. epo.org

Removal of High-Boiling Components: High-boiling impurities are separated by distilling the 1,3-butylene glycol, leaving the impurities as a residue. googleapis.comgoogle.com

To obtain high-purity 1,3-butylene glycol, these distillation steps are carefully controlled, often under reduced pressure to lower the boiling points and prevent thermal degradation. atamankimya.comatamanchemicals.com For instance, a method for purifying 1,3-butylene glycol involves making the crude hydrogenation reaction liquid basic before distilling off alcohols, followed by further distillation to achieve high purity. google.com Another approach involves adding water during the distillation process to aid in the removal of trace impurities. google.com

After the esterification reaction, the crude product contains the desired this compound, as well as unreacted starting materials, the catalyst, and potentially some monoester. Several techniques are used to purify the final product.

Neutralization and Washing: If a homogeneous acid catalyst is used, it is first neutralized with a base. The resulting salts and excess base are then removed by washing with water.

Distillation/Stripping: Unreacted 1,3-butylene glycol and stearic acid can be removed by vacuum distillation or steam stripping. google.com This step is crucial for achieving a high-purity product.

Filtration: If a heterogeneous catalyst is used, it is simply removed by filtration.

Decolorization: Often, the crude product may have a slight color. Treatment with activated carbon can be used to remove colored impurities.

The combination of these purification steps ensures the final this compound product meets the high-purity standards required for its applications.

Chemical Derivatization of this compound for Novel Functionalization

The molecular structure of this compound, characterized by two stearate (B1226849) ester linkages, offers specific sites for chemical modification. These transformations can introduce new functional groups, thereby altering the physicochemical properties of the parent molecule to suit a wider range of applications. The primary routes for derivatization focus on reactions involving the ester groups, such as transesterification, hydrolysis followed by re-esterification, and reduction.

Transesterification

Transesterification is a key process for modifying this compound. This reaction involves the exchange of the butylene glycol portion of the ester with another alcohol, leading to the formation of new esters. The reaction is typically catalyzed by an acid or a base. By selecting an alcohol with a desired functional group, a variety of new functionalities can be incorporated into the stearate backbone. For instance, using a polyol like glycerol (B35011) would yield a mixture of mono-, di-, and triglycerides of stearic acid, which can have different emulsifying properties. Alternatively, employing an alcohol containing a reactive group, such as an amino group (e.g., ethanolamine), could introduce an amide functionality, thereby increasing the polarity and potential for hydrogen bonding of the resulting molecule.

Hydrolysis and Re-esterification

A versatile two-step approach to functionalization involves the initial hydrolysis of the distearate. Under basic or acidic conditions, the ester bonds are cleaved to yield 1,3-butylene glycol and two equivalents of stearic acid. The liberated stearic acid can then be re-esterified with a different, functionalized alcohol. This method provides a broader scope for introducing novel functionalities compared to direct transesterification. For example, stearic acid can be reacted with polyethylene (B3416737) glycol (PEG) to create an amphiphilic molecule with enhanced water solubility and surfactant properties. Similarly, esterification with a fluoroalkanol could impart oleophobic and hydrophobic characteristics to the resulting compound.

Reduction of Ester Groups

The ester functionalities of this compound can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This chemical transformation would convert the distearate into 1,3-butanediol (B41344) and stearyl alcohol. While this process cleaves the original molecule, the resulting long-chain alcohol (stearyl alcohol) can be a valuable intermediate for further chemical synthesis, such as the production of different types of surfactants or specialty lubricants.

Below is a table summarizing potential derivatization reactions of this compound and the resulting functional modifications.

Reaction TypeReagentResulting Functional GroupPotential New Property
TransesterificationEthanolamineAmideIncreased polarity, enhanced hydrogen bonding
TransesterificationGlycerolMono-/di-/triglyceride mixtureModified emulsifying properties
Hydrolysis and Re-esterificationPolyethylene glycol (PEG)Polyether esterIncreased water solubility, surfactant properties
Hydrolysis and Re-esterificationFluoroalkanolFluoroesterOleophobicity, hydrophobicity
ReductionLithium aluminum hydride (LiAlH4)Hydroxyl (alcohol)Intermediate for further synthesis (e.g., surfactants)

Analytical Chemistry Methodologies for Characterization of 1,3 Butylene Glycol Distearate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 1,3-Butylene glycol distearate, enabling the separation of the main component from impurities and residual starting materials.

Gas Chromatography (GC) Applications for Volatile Components and Purity Profiling

Gas chromatography (GC) is a powerful tool for analyzing the volatile and semi-volatile components that may be present in this compound samples. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and specific identification of individual compounds. google.com

GC analysis is particularly useful for detecting residual amounts of the starting material, 1,3-butylene glycol, as well as other short-chain glycols. nih.gov For instance, a direct on-column injection method using a flame ionization detector can be employed for the determination of 1,3-butylene glycol. nih.govresearchgate.net This method has been shown to be linear over a concentration range of 25 to 100 mg/dL with a minimum detectable concentration of 5.0 mg/dL. nih.govresearchgate.net

Furthermore, GC-MS can be utilized to quantify various potential impurities in 1,3-butylene glycol products, such as methyl vinyl ketone, 1-hydroxy-3-butanone, acetone, formaldehyde, crotonaldehyde, acetaldol, acetaldehyde (B116499), and butylaldehyde. googleapis.com The purity of 1,3-butylene glycol itself can also be assessed by GC, with some methods reporting purity levels as high as 99.7% based on the peak area percentage. epo.org

Table 1: GC and GC-MS Applications in the Analysis of 1,3-Butylene Glycol and Related Compounds

Analytical Technique Analyte(s) Key Findings
Gas-Liquid Chromatography with Flame Ionization 1,3-Butylene Glycol Linear range: 25-100 mg/dL; Minimum detectable concentration: 5.0 mg/dL. nih.govresearchgate.net
Gas Chromatography (GC) 1,3-Butylene Glycol Purity Area percentage of the peak of 1,3-butylene glycol was 99.7%. epo.org
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities Quantification of impurities like methyl vinyl ketone, acetone, and various aldehydes. googleapis.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile components and for assessing the purity of this compound. google.com It is particularly well-suited for separating the diester from monoesters and other high-molecular-weight impurities.

In the analysis of the precursor, 1,3-butylene glycol, HPLC can be used to detect and quantify impurities. One method involves reacting the sample with 2,4-dinitrophenylhydrazine (B122626), followed by HPLC analysis. epo.org This allows for the determination of specific derivatives, with their peaks appearing at relative retention times of 1.1 to 1.6 compared to the dinitrophenylhydrazine peak. epo.org

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (QTOF-MS) offers even greater resolution and sensitivity for identifying and characterizing trace-level impurities in 1,3-butylene glycol products. google.com These advanced techniques can distinguish between different bioderived butylene glycol products by identifying unique flavor-active regions in the chromatogram based on their retention times and mass spectra. google.com

Table 2: HPLC and UHPLC-MS Applications in the Analysis of 1,3-Butylene Glycol and its Products

Analytical Technique Analyte(s) Key Findings
HPLC with 2,4-dinitrophenylhydrazine derivatization Impurity Derivatives in 1,3-Butylene Glycol Peaks of derivatives appear at a relative retention time range of 1.1 to 1.6. epo.org
UHPLC-MS/MS Flavor-active compounds in bioderived 1,3-Butylene Glycol Characterization of compounds based on specific mass spectra at a collision energy of 10 V. google.com
UHPLC/QTOF-MS Flavor-active regions in bioderived 1,3-Butylene Glycol Identification of flavor-active regions based on relative retention times. google.com

Spectroscopic Approaches for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) provides essential information about the molecular weight of this compound and its fragmentation pattern, which aids in confirming its identity. The molecular weight of this compound is 623 g/mol .

When coupled with chromatographic techniques like GC or HPLC, MS becomes a powerful tool for identifying individual components in a mixture. google.com Thermal desorption electrospray ionization mass spectrometry (TD-ESI-MS) is an ambient mass spectrometry technique that can rapidly detect compounds in cosmetics without extensive sample preparation. nknu.edu.tw This method involves thermally desorbing analytes from a sample, which are then ionized and detected by the mass spectrometer. nknu.edu.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds. msu.edu Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the connectivity of atoms within the this compound molecule.

¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.netepo.org For the precursor, 1,3-butanediol (B41344), characteristic ¹H NMR spectra have been cataloged. nih.govchemicalbook.com The analysis of these spectra helps in confirming the esterification at the 1 and 3 positions of the butylene glycol backbone.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its characteristic bond vibrations. sci-hub.seamazonaws.com The IR spectrum of a compound is unique and can be used for identification by comparing it to a reference spectrum. amazonaws.com

For this compound, the IR spectrum will show characteristic absorption bands corresponding to the ester functional groups (C=O stretching) and the long hydrocarbon chains of the stearate (B1226849) moieties (C-H stretching and bending). For a related compound, 1,3-butylene glycol dimethacrylate, the IR spectrum has been well-documented and shows characteristic peaks for the ester and methacrylate (B99206) groups. nist.gov These spectroscopic data are invaluable for confirming the successful synthesis of the diester and for quality control purposes.

Mechanistic Investigations of 1,3 Butylene Glycol Distearate and Analogous Diester Systems

Reaction Kinetics and Saponification Mechanisms of Glycol Diesters

The saponification of glycol diesters, such as 1,3-butylene glycol distearate, is a fundamental reaction involving the hydrolysis of ester bonds in the presence of a base. This process typically occurs as a two-step competitive and consecutive reaction, where the diester first hydrolyzes to a monoester intermediate, which then hydrolyzes to the glycol and two carboxylate salts. Kinetic studies reveal that the first step of saponification is generally faster than the second. google.comgoogle.com The structure of the ester, particularly the length of the fatty acid chain, influences the reaction rate; for instance, laurates tend to saponify faster than stearates. google.comgoogle.com

The solvent system significantly impacts the kinetics of ester hydrolysis. Studies on various glycol benzoates and stearates in binary solvent mixtures have demonstrated that reaction rates are highly dependent on the nature of the solvent. justia.com

Protic vs. Aprotic Solvents: The rate of saponification for glycol diesters is considerably faster in dipolar aprotic solvent systems (like dimethyl sulfoxide-water or dimethylformamide-water) compared to protic systems (like ethanol-water). google.comjustia.com This acceleration in aprotic solvents is attributed to the enhanced solvation of the transition state relative to the reactants. In contrast, increasing the concentration of an organic co-solvent like ethylene (B1197577) glycol in an aqueous medium can lead to a decrease in the reaction rate. epo.org This is explained by a reduction in the dielectric constant of the medium and less effective solvation of the transition state. epo.orgacs.org

Transition State Solvation: The transition state of ester hydrolysis has a localized negative charge on the carbonyl oxygen, making it a strong hydrogen bond acceptor. google.com Aprotic solvents are less capable of solvating the attacking nucleophile (e.g., OH⁻) but are very effective at solvating the larger, charge-diffuse transition state, thus lowering the activation energy and accelerating the reaction. acs.org Conversely, protic solvents like ethanol (B145695) and water can form strong hydrogen bonds with the hydroxide (B78521) ion, creating a significant solvation shell that must be overcome, which can slow the reaction. acs.org The increased rate in solvent systems with higher water content is linked to greater preferential solvation of the transition state. acs.org

Table 1: Effect of Solvent System on Pseudo First-Order Rate Constants (k) for Saponification of Glycol Diesters at 50°C

Ester Solvent System (v/v: 72/28) Rate Constant (k) (min⁻¹) Reference
Ethylene Glycol Distearate Ethanol-Water 0.014 justia.com
Ethylene Glycol Distearate Acetone-Water 0.016 justia.com
Ethylene Glycol Distearate Dioxane-Water 0.052 justia.com
Ethylene Glycol Distearate DMSO-Water 0.190 justia.com

Note: This interactive table allows for the comparison of saponification rates in various solvent mixtures, highlighting the significant rate enhancement observed in aprotic solvent systems like DMSO and DMF. Data is derived from studies on analogous diester systems.

Catalysts play a crucial role in directing the reaction pathways of glycol diesters beyond simple hydrolysis. The choice of catalyst can lead to a variety of products through mechanisms like dehydrogenation, dehydration, and oxidation.

Base and Acid Catalysis: Alkaline hydrolysis (saponification) is a classic example of base catalysis. google.comjustia.com Acid-catalyzed hydrolysis also occurs, proceeding via protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. rsc.org

Metal-Based Catalysis:

Ruthenium Complexes: Ruthenium pincer complexes have been shown to catalyze the conversion of ethylene glycol into polyesterethers. The mechanism involves an initial dehydrogenation of the glycol to an aldehyde, which then forms a hemiacetal with another glycol molecule. This hemiacetal intermediate is at a branching point: a subsequent dehydrogenation leads to an ester linkage, while a dehydration pathway can result in an ether linkage. google.com

Copper Catalysts: Copper-based catalysts are effective for the hydrogenation of diesters to produce alcohols. For example, Cu-Al/SiO₂ catalysts have been used for the selective hydrogenation of diesters to ethylene glycol and ethanol. google.com The ratio of Cu⁰ to Cu⁺ species on the catalyst surface is critical for maintaining high selectivity and catalyst lifetime. google.com

Oxidation Catalysts: The electrocatalytic oxidation of ethylene glycol (EGOR) on noble metal catalysts like platinum is complex, proceeding through parallel C1 and C2 pathways. The C1 pathway involves C-C bond cleavage to produce formic acid and CO₂, while the C2 pathway yields products like glycolic acid and oxalic acid. sigmaaldrich.com The catalyst design influences which pathway is favored. sigmaaldrich.com

Neighboring Group Participation: In certain reactions, such as the hydroxyethylation of phenols using ethylene glycol diacetate, the reaction proceeds through a neighboring group participation mechanism, where one part of the molecule facilitates the reaction at another site. googleapis.com This anchimeric assistance is also observed in saponification, where a neighboring hydroxyl group can facilitate the hydrolysis of an ester. google.comjustia.com

Interfacial Phenomena and Surface Science Studies

As an amphiphilic molecule with two long, nonpolar stearate (B1226849) chains and a more polar butylene glycol head, this compound exhibits surface-active properties. It functions as a non-ionic surfactant and emulsifier, acting at the interface between oil and water phases to reduce surface tension and stabilize emulsions. justia.comgoogleapis.com

While extensive quantitative data on the specific interfacial properties of this compound is not broadly published, its behavior can be inferred from its structure and its role in formulations. Like other long-chain diesters, it is expected to form monomolecular films (Langmuir films) at an air-water or oil-water interface. google.com In these films, the polar glycol portion would orient towards the aqueous phase, while the hydrophobic stearate chains would extend into the air or oil phase. This orientation lowers the interfacial energy, a key principle of emulsification.

Stabilization Mechanisms in Complex Chemical Formulations

This compound is widely used as a consistency enhancer and stabilizer in complex formulations, particularly in oil-in-water (o/w) emulsions like creams and lotions. Its primary stabilization mechanism is not acting as a primary emulsifier but rather forming a structured, viscoelastic network within the continuous (aqueous) phase of the emulsion.

This network is typically a lamellar gel phase, often described as a "hydrophilic gel phase". It is formed by the self-assembly of the diester, often in combination with a primary emulsifier (like polyglyceryl-3 dicitrate/stearate) and other consistency enhancers (like glyceryl stearate or stearyl alcohol). Upon cooling a hot emulsion, these components crystallize into mixed bilayers that entrap and immobilize large amounts of water between them. This structured gel network significantly increases the viscosity of the continuous phase, which prevents the dispersed oil droplets from moving, flocculating, and coalescing, thereby ensuring the long-term stability of the emulsion.

Permeation Enhancement Studies in Model Systems

Glycols and their esters, including this compound, are recognized for their ability to act as chemical penetration enhancers, facilitating the transport of active substances across biological barriers like the skin. Their mechanism of action is multifaceted and involves interactions with the primary barrier of the skin, the stratum corneum (SC).

The primary mechanisms for permeation enhancement by glycols and their esters include:

Disruption of SC Lipids: These molecules can insert themselves into the highly ordered intercellular lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for other molecules to diffuse through. googleapis.com

Increased Solubilization: By altering the polarity of the lipid domains within the SC, enhancers like 1,3-butylene glycol can increase the solubility and partitioning of a drug or active ingredient from the formulation vehicle into the skin.

Solvent Drag: As the enhancer itself permeates into and through the skin, it can carry molecules of the active ingredient along with it.

Table 2: Permeation of Quercetin from Different Vehicles Containing 1,3-Butylene Glycol (1,3-BG) through Human Skin after 12 hours

Delivery Vehicle Permeation into Stratum Corneum (%) Permeation into Epidermis/Dermis (%) Transdermal Permeation (%) Reference
1,3-BG Solution High Low Very Low
Elastic Nanoliposome (Sucrose Stearate) in 1,3-BG Moderate High Moderate
Elastic Nanoliposome (Sucrose Distearate) in 1,3-BG Moderate High Moderate

Note: This interactive table summarizes findings from a study where 1,3-butylene glycol was used as a component in various formulations. It illustrates how the delivery system dramatically influences the permeation profile of an active ingredient (quercetin).

Theoretical Chemistry and Computational Modeling of 1,3 Butylene Glycol Distearate

Molecular Conformation and Dynamics Simulations

The physical properties of 1,3-butylene glycol distearate, such as its viscosity, melting point, and feel on the skin, are intrinsically linked to its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a key computational technique used to explore the conformational landscape and dynamic behavior of such flexible long-chain molecules. nih.govmdpi.com

An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, this involves defining a "force field" (e.g., OPLS, CHARMM, GAFF), which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. These parameters account for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions like van der Waals forces and electrostatic forces. nih.govaip.org

The conformational space of this compound is vast due to the numerous rotatable bonds in its two long stearate (B1226849) chains and the central butylene glycol linker. Theoretical studies on the parent molecule, 1,3-butanediol (B41344), have identified multiple stable conformers governed by the orientation of its hydroxyl groups and the heavy-atom backbone configuration. mdpi.comresearchgate.netsigmaaldrich.com When esterified with stearic acid, the flexibility of these long alkyl chains adds significant complexity. MD simulations can track the transitions between different conformational states, revealing the molecule's preferred shapes in various environments (e.g., in a vacuum, in a nonpolar solvent, or at an oil-water interface). aps.org

These simulations can predict how the molecules pack together in the bulk liquid or solid state, which is crucial for understanding properties like viscosity and texture. acs.org For instance, nonequilibrium molecular dynamics (NEMD) can be employed to simulate shear flow and directly compute viscosity, a critical parameter for cosmetic emollients. nih.govnih.gov By analyzing the trajectories of the atoms, researchers can also study phenomena such as the self-assembly of ester molecules, their interaction with other cosmetic ingredients, and their adsorption onto surfaces like the skin. mdpi.com

Table 1: Representative Parameters for Molecular Dynamics Simulation of Diesters

Parameter Typical Value/Method Purpose
Force Field OPLS-AA, CHARMM36, GAFF Defines the potential energy function for atomic interactions.
System Size 200-500 molecules in a periodic box Represents a bulk phase of the material.
Ensemble NPT (Isothermal-Isobaric) Simulates constant temperature and pressure, mimicking lab conditions.
Temperature 298 K - 350 K (25 °C - 77 °C) Relevant range for cosmetic product storage and application.
Pressure 1 atm Standard atmospheric pressure.
Simulation Time 10 - 100 nanoseconds (ns) Allows for sufficient sampling of molecular motions and conformations.
Time Step 1 - 2 femtoseconds (fs) The interval for integrating the equations of motion.

| Analysis | Radial Distribution Functions, Viscosity, Density, Conformational Analysis | To extract macroscopic properties and molecular insights from the simulation. |

Electronic Structure and Reactivity Predictions via Quantum Chemistry

While molecular dynamics excels at simulating physical behavior, quantum chemistry methods are essential for investigating the electronic structure and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) provide a detailed picture of the electron distribution, which governs how a molecule interacts with others and participates in chemical reactions. rsc.orgresearchgate.net

For this compound, the primary sites of chemical reactivity are the two ester functional groups (-COO-). The stability of these groups is critical for the shelf-life of cosmetic formulations, as they can be susceptible to hydrolysis (reaction with water), especially under acidic or basic conditions. researchgate.net Quantum chemistry calculations can model the entire reaction pathway for ester hydrolysis. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.orgaip.org A higher activation energy implies a slower reaction and greater chemical stability.

DFT calculations also provide key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net Furthermore, calculating the distribution of partial atomic charges (e.g., Mulliken or ESP charges) can reveal the most electrophilic and nucleophilic sites in the molecule. In the ester group, the carbonyl carbon atom carries a significant positive partial charge, making it the primary target for nucleophilic attack by a water molecule during hydrolysis. rsc.org

These theoretical insights can guide formulators in choosing pH conditions and other ingredients that minimize the degradation of this compound, ensuring product stability. aston-chemicals.com

Table 2: Predicted Electronic Properties of a Model Ester Fragment (Methyl Stearate) using DFT

Property Description Typical Calculated Value (Illustrative) Implication
HOMO Energy Energy of the highest occupied molecular orbital -7.5 eV Related to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital +1.2 eV Related to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO 8.7 eV A larger gap indicates higher kinetic stability and lower chemical reactivity.
Partial Charge on Carbonyl Carbon Electrostatic charge on the C atom of the C=O group +0.65 e Indicates a highly electrophilic site, susceptible to nucleophilic attack.

In Silico Structure-Property Relationship Analysis for Ester Design

The ultimate goal of computational modeling in industrial chemistry is often the design of new molecules with enhanced or specific properties. In silico techniques, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, provide a framework for rationally designing new esters. blogspot.comdrugdesign.org These models are mathematical equations that correlate a molecule's properties with its structural features, which are quantified by numerical values called "molecular descriptors." researchgate.net

For ester design in cosmetics, key properties of interest include sensory feel (emollience, oiliness), viscosity, solubility in the formulation, and skin penetration. researchgate.netcosmeticsandtoiletries.com To build a QSPR model, a dataset of various esters with known experimental property values is compiled. For each ester, a wide range of molecular descriptors are calculated, such as:

Constitutional Descriptors: Molecular Weight, number of carbon atoms, number of ester groups.

Topological Descriptors: Indices that describe molecular branching and shape.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), Polar Surface Area (PSA).

Statistical methods are then used to find the best correlation between a subset of these descriptors and the property of interest. blogspot.com For example, a QSPR model might predict that the perceived oiliness of an ester decreases with increased branching in its alkyl chains and increases with its total molecular weight.

Using such a model, a chemist could design a virtual library of new esters based on the this compound template. By systematically modifying the structure—for instance, by replacing the stearic acid chains with shorter (e.g., lauric) or branched (e.g., isostearic) fatty acids—the model could predict the properties of these new, unsynthesized molecules. This in silico screening allows researchers to prioritize the most promising candidates for synthesis and experimental testing, dramatically accelerating the development of new cosmetic ingredients with tailored sensory profiles, improved stability, or better solubilizing power for active ingredients. aston-chemicals.comresearchgate.net

Table 3: Key Molecular Descriptors for QSPR in Ester Design

Descriptor Definition Influence on Cosmetic Properties
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule. Correlates with viscosity, richness of feel, and reduced volatility.
LogP The logarithm of the partition coefficient between octanol (B41247) and water. Indicates hydrophobicity/lipophilicity; affects skin barrier interaction and solubility.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygens and nitrogens. Influences polarity, solubility in aqueous phases, and potential for skin penetration.
Number of Rotatable Bonds The count of single bonds that allow free rotation. Affects molecular flexibility, which can impact viscosity and spreading on the skin.

| Molecular Shape Indices | Numerical descriptors of the molecule's three-dimensional shape (e.g., linearity, branching). | Strongly influences packing efficiency, melting point, and sensory perception (skin feel). |

Advanced Research in Material Science Applications of 1,3 Butylene Glycol Distearate

Polymer and Resin Modification through Ester Incorporation

The incorporation of ester functionalities into polymer backbones is a widely utilized strategy to tailor the properties of materials for specific applications. 1,3-Butylene glycol distearate, with its dual ester groups and flexible aliphatic chains, presents a unique molecular architecture for the modification of polymers and resins.

Role as a Co-monomer in Polyester (B1180765) and Polyurethane Synthesis

In the synthesis of polyesters, diols and diacids are fundamental building blocks that undergo polycondensation reactions. researchgate.net While 1,3-butylene glycol itself can act as a diol co-monomer, introducing flexibility into the polymer chain, the distearate derivative offers a different pathway for incorporation. The ester linkages in this compound can participate in transesterification reactions with other ester or carboxyl groups in the polymerization mixture. nsf.gov This process allows for the integration of the entire distearate molecule into the polyester backbone. The long stearate (B1226849) chains, being hydrophobic and flexible, can act as internal plasticizers, disrupting the regular packing of polymer chains and increasing free volume.

In polyurethane synthesis, the reaction between isocyanates and polyols forms the characteristic urethane (B1682113) linkages. While this compound does not possess free hydroxyl groups for direct reaction with isocyanates, it can be incorporated into the polyol component prior to the polyurethane reaction. For instance, it can be blended with a polyester polyol, where it can influence the viscosity and processing characteristics of the prepolymer. The long aliphatic chains of the stearate can also affect the phase separation between the hard and soft segments of the polyurethane, which in turn influences the final mechanical properties. iaea.orgd-nb.infomdpi.com

Influence on Polymer Mechanical Properties

The incorporation of long-chain fatty acid esters, such as this compound, into a polymer matrix can significantly alter its mechanical properties. These molecules can act as internal plasticizers, reducing the intermolecular forces between polymer chains and lowering the glass transition temperature (Tg). fraunhofer.deresearchgate.net This typically leads to an increase in flexibility, elongation at break, and impact strength, while potentially decreasing tensile strength and stiffness. fraunhofer.deresearchgate.net

Research on other fatty acid esters has demonstrated their effectiveness in modifying polymer mechanics. For example, the addition of various fatty acid esters to poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V), a brittle bioplastic, resulted in a significant increase in its notched impact strength. fraunhofer.deresearchgate.net The long hydrocarbon chains of the fatty acid esters intersperse between the polymer chains, providing lubrication and facilitating movement, thus dissipating energy from impacts more effectively.

Influence of Fatty Acid Esters on Polymer Mechanical Properties

Polymer MatrixFatty Acid Ester AdditiveEffect on Notched Impact StrengthEffect on Stiffness and Tensile Strength
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V)Oleic acid methyl esterIncrease from 1.4 to 4.0-4.1 kJ/m² fraunhofer.deresearchgate.netDecrease fraunhofer.deresearchgate.net
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V)Palmitic acid methyl esterIncrease from 1.4 to 4.0-4.1 kJ/m² fraunhofer.deresearchgate.netDecrease fraunhofer.deresearchgate.net
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V)Lauric acid ethylene (B1197577) glycol monoesterIncrease from 1.4 to 4.0-4.1 kJ/m² fraunhofer.deresearchgate.netDecrease fraunhofer.deresearchgate.net

Based on these findings, it can be inferred that the incorporation of this compound into brittle polymer systems would likely lead to a similar plasticizing effect, enhancing their toughness and flexibility. The two long stearate chains per molecule would be particularly effective at disrupting polymer chain packing and increasing mobility.

Rheological Modifiers and Thickening Agent Mechanisms in Formulation Science

This compound can function as a rheological modifier and thickening agent in various formulations, particularly in non-aqueous or emulsion systems. Its mechanism of action is attributed to its molecular structure, which combines a relatively polar glycol core with two long, nonpolar stearate chains.

In non-aqueous systems, the long aliphatic chains of this compound can interact with each other and with other nonpolar components of the formulation through van der Waals forces. At sufficient concentrations, these interactions can lead to the formation of a network structure that entraps the solvent and increases the viscosity of the system. This is a common mechanism for many fatty acid esters and waxes used as thickeners. cnadditives.com

In emulsion systems, this compound can migrate to the oil-water interface, with the polar glycol portion orienting towards the aqueous phase and the nonpolar stearate chains extending into the oil phase. This can help to stabilize the emulsion and also contribute to the viscosity of the oil phase. Furthermore, in oil-in-water emulsions, the distearate can crystallize within the oil droplets upon cooling, forming a network of fine platelets that can significantly increase the viscosity and impart a creamy texture and pearlescent appearance to the product. gsconlinepress.commdpi.comresearchgate.netmdpi.com

Microencapsulation and Controlled Release System Development

While direct research on the use of this compound in microencapsulation is limited, its physicochemical properties suggest potential applications in this field. Microencapsulation involves the envelopment of a core material within a shell to protect it from the environment and control its release. The selection of the shell material is critical to the performance of the microcapsule.

The hydrophobic and waxy nature of this compound makes it a candidate for use as a matrix material in lipid-based microencapsulation systems. In this approach, the active ingredient is dispersed within a molten lipid matrix, which is then solidified to form microparticles. The release of the active ingredient is then controlled by its diffusion through the solid lipid matrix or by the erosion of the matrix itself. gsconlinepress.com

Fatty acids and their esters are known to be effective matrix formers for the controlled release of drugs. gsconlinepress.comresearchgate.net The long hydrocarbon chains create a tortuous path for the diffusion of the encapsulated substance, thereby slowing its release. By blending this compound with other lipids or polymers, the release profile could be further tailored to achieve a desired release rate over a specific period. The biocompatibility of such esters also makes them attractive for pharmaceutical and cosmetic applications. nih.gov

Surface Coating Technologies and Film Formation Research

In the field of surface coatings, additives are often used to modify the properties of the final film, such as its flexibility, adhesion, and appearance. Glycol ethers and esters are commonly used as coalescing agents in water-based latex paints. nih.govyale.edutabletingtechnology.comnih.govntnu.no These agents temporarily soften the polymer particles, allowing them to fuse together and form a continuous, uniform film as the water evaporates.

This compound, with its ester functionalities and long aliphatic chains, could potentially function in a similar capacity, particularly in solvent-based or high-solids coating formulations. The stearate chains can provide lubricity and slip to the surface of the coating, improving its mar and scratch resistance. Furthermore, the hydrophobic nature of the molecule can enhance the water repellency of the coating. researchgate.netresearchgate.netmdpi.comlboro.ac.ukresearchgate.netmdpi.com

The incorporation of fatty acid esters can also influence the morphology of the polymer film. ntnu.no The presence of these molecules can affect the crystallization of the polymer and the formation of domains, which in turn can impact the optical and mechanical properties of the coating. For example, certain esters can induce a pearlescent effect in coatings, similar to their function in personal care products. mdpi.comresearchgate.netmdpi.com

Biochemical and Biotransformational Studies of 1,3 Butylene Glycol and Its Ester Derivatives

Enzymatic Pathways and Metabolic Fate of 1,3-Butylene Glycol (Parent Compound)

1,3-Butylene glycol (1,3-BG), a diol, undergoes metabolism in both the cytosolic and mitochondrial compartments of hepatic cells. wikipedia.org Following absorption, it is transported to the liver, where it serves as a precursor for the production of ketone bodies. nih.gov This metabolic pathway is of particular interest as it can induce a state of ketosis independent of dietary restrictions. wikipedia.org

The primary metabolic fate of 1,3-BG is its conversion to β-hydroxybutyrate (βHB), a significant ketone body. wikipedia.orgnih.gov This conversion is a key aspect of its physiological effects. The metabolism of 1,3-BG to βHB occurs through a "non-classical" hepatic ketogenic pathway. After consumption, 1,3-BG is catabolized by the liver into βHB. nih.gov

The biotransformation of 1,3-butylene glycol is significantly influenced by its stereochemistry, with the (R)- and (S)-enantiomers following distinct metabolic routes. nih.gov While both enantiomers are taken up by the liver at similar rates, their subsequent metabolic fates differ considerably. nih.gov

The (R)-enantiomer of 1,3-butylene glycol is more efficiently converted into the physiological ketone bodies, R-3-hydroxybutyrate and acetoacetate. wikipedia.orgnih.gov In contrast, a smaller proportion of the (S)-enantiomer is metabolized into these ketone bodies. nih.gov The remaining portion of (S)-1,3-butylene glycol is converted into S-3-hydroxybutyrate, lipids, and carbon dioxide. nih.gov This stereospecific metabolism highlights the enzymatic selectivity within the metabolic pathways. wikipedia.org

Recent studies have emphasized the efficient conversion of (R)-1,3-butanediol to β-hydroxybutyrate, a process that helps maintain cellular redox balance. wikipedia.org A study involving the deracemization of racemic 1,3-butanediol (B41344) demonstrated a highly enantioselective synthesis of (R)-1,3-butanediol using a whole-cell stereoinverting cascade system. researchgate.net

Table 1: Metabolic Fate of (R)- and (S)-1,3-Butanediol in Perfused Rat Livers nih.gov

StereoisomerPrimary Metabolic Products
(R)-1,3-ButanediolR-3-hydroxybutyrate, Acetoacetate
(S)-1,3-ButanediolS-3-hydroxybutyrate, Lipids, CO2, R-3-hydroxybutyrate, Acetoacetate

The initial and rate-limiting step in the metabolism of 1,3-butylene glycol is catalyzed by alcohol dehydrogenase (ADH). nih.gov This enzyme facilitates the oxidation of the alcohol groups of the glycol. The activity of ADH is a major determinant of the rate at which 1,3-butylene glycol is eliminated from the body. nih.gov Studies have shown that inhibitors of ADH, such as 4-methylpyrazole, significantly reduce the elimination rate of 1,3-butanediol, confirming the central role of this enzyme. nih.gov

Table 2: Key Enzymes in 1,3-Butylene Glycol Metabolism

EnzymeRoleCofactor
Alcohol Dehydrogenase (ADH)Oxidation of alcohol groups to aldehydesNAD+
Aldehyde Dehydrogenase (ALDH)Oxidation of aldehydes to carboxylic acidsNAD+

In Vitro Investigations of Ester Biodegradation

The biodegradation of 1,3-butylene glycol distearate, an ester of 1,3-butylene glycol and stearic acid, is presumed to occur primarily through enzymatic hydrolysis. While specific in vitro studies on the biodegradation of this compound are limited, the general principles of ester hydrolysis by lipases provide a framework for understanding its breakdown.

Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats, specifically triglycerides. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of ester bonds, breaking down larger lipid molecules into smaller, more readily absorbable components. researchgate.net It is highly probable that pancreatic lipase and other intestinal esterases would act on this compound, cleaving the ester linkages to release 1,3-butylene glycol and stearic acid.

In vitro studies on the hydrolysis of other long-chain fatty acid esters have demonstrated the efficacy of pancreatic lipase in this process. For instance, the enzyme has been shown to hydrolyze retinyl esters. nih.gov The rate and extent of hydrolysis would likely be influenced by factors such as the presence of bile salts and colipase, which are known to affect lipase activity. nih.gov

Characterization of Biochemical Interactions with Cellular Components

Direct research on the biochemical interactions of this compound with cellular components is scarce. However, the effects of its hydrolysis products, 1,3-butylene glycol and stearic acid, on cellular metabolism are better understood.

Upon hydrolysis, the released stearic acid, a long-chain saturated fatty acid, can be taken up by cells and utilized in various metabolic pathways. Long-chain fatty acyl-CoA esters, derived from fatty acids like stearate (B1226849), are pivotal intermediates in lipid metabolism and cellular signaling. nih.gov They are involved in processes such as β-oxidation for energy production, and the synthesis of glycerolipids and glycerophospholipids. nih.gov

The other hydrolysis product, 1,3-butylene glycol, would follow the metabolic pathways described in section 7.1. Its conversion to β-hydroxybutyrate can provide an alternative energy source for various tissues. nih.gov The cellular uptake and metabolism of these breakdown products are the primary modes of biochemical interaction following the initial hydrolysis of the distearate ester.

Q & A

Q. What are the optimal synthetic pathways for producing high-purity 1,3-butylene glycol distearate, and how can reaction conditions be standardized?

Methodological Answer: this compound is synthesized via esterification of 1,3-butylene glycol with stearic acid. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) improve reaction efficiency, but residual catalysts must be removed via neutralization or filtration .
  • Molar ratio : A 1:2 molar ratio of 1,3-butylene glycol to stearic acid minimizes monoester byproducts.
  • Temperature control : Maintain 120–140°C to avoid thermal degradation of stearic acid .
  • Purification : Recrystallization from ethanol or acetone removes unreacted stearic acid and monoesters. Validate purity via NMR (e.g., absence of hydroxyl peaks at δ 3.5–4.0 ppm) .

Q. How can researchers quantify this compound in complex matrices like emulsified systems?

Methodological Answer: Use chromatographic techniques with appropriate sample preparation:

  • HPLC : Reverse-phase C18 column, mobile phase of acetonitrile:water (90:10), UV detection at 210 nm. Calibrate with a standard curve of purified this compound .
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 341 (stearate fragment) .
  • Sample extraction : For emulsions, dissolve in hexane and centrifuge to separate lipid phases .

Q. What standardized methods exist for assessing the purity and impurity profile of this compound?

Methodological Answer:

  • Peroxide value testing : USP Method I detects oxidation byproducts using iodometric titration (limit: ≤3.0 meq/kg) .
  • Water content : Karl Fischer titration with a pyridine-free reagent (limit: ≤0.5% w/w) .
  • FTIR spectroscopy : Confirm ester carbonyl peaks at 1740 cm⁻¹ and absence of carboxylic acid peaks (~1700 cm⁻¹) .

Q. How can researchers determine critical physical properties (e.g., melting point, solubility) for formulation compatibility?

Methodological Answer:

  • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Pure this compound typically melts at 55–60°C .
  • Solubility : Conduct phase diagrams in solvents like ethanol, propylene glycol, and oils (e.g., squalane) at 25°C and 40°C to assess temperature-dependent behavior .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 4.1–4.3 ppm (m, –CH₂OCO– from glycol backbone).
    • δ 2.3 ppm (t, –COOCH₂– from stearate).
    • δ 1.2–1.6 ppm (m, stearic acid methylene groups) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+Na]⁺ at m/z 639.5 (C₄₀H₇₈O₅Na⁺) .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of this compound be analyzed under formulation-relevant conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen. Decomposition onset typically occurs at ~250°C .
  • Isothermal studies : Incubate at 80°C (accelerated stability test) and monitor mass loss over 30 days. Use Arrhenius modeling to predict shelf life .

Q. What experimental designs are suitable for studying interactions between this compound and surfactants in emulsion systems?

Methodological Answer:

  • Phase behavior analysis : Construct ternary phase diagrams (water/oil/emulsifier) using dynamic light scattering (DLS) to assess droplet size stability .
  • Rheology : Measure viscosity changes under shear (0.1–100 s⁻¹) to evaluate synergistic effects with co-emulsifiers like polysorbates .

Q. What advanced analytical strategies identify degradation products of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative degradation : Expose to UV light (254 nm) for 48 hours. Analyze via LC-MS/MS for hydroxylated stearate derivatives (m/z 297.2) .
  • Hydrolytic degradation : Incubate in pH 9 buffer at 60°C. Monitor free stearic acid via GC-FID .

Q. How can biodegradation pathways of this compound be evaluated in environmental models?

Methodological Answer:

  • OECD 301F test : Measure biochemical oxygen demand (BOD) over 28 days in activated sludge. Low BOD (<60%) indicates persistence, requiring LC-MS to track ester bond cleavage .
  • Soil microcosm studies : Spike soil with ¹⁴C-labeled compound and quantify mineralization to CO₂ .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point variations)?

Methodological Answer:

  • Controlled DSC protocols : Standardize heating rates (e.g., 5°C/min) and sample mass (5–10 mg). Polymorphism can cause variability; use annealing steps to ensure crystalline uniformity .
  • Interlaboratory validation : Share samples with ≥3 independent labs to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.